molecular formula C16H22N6O2S B5361592 6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No. B5361592
M. Wt: 362.5 g/mol
InChI Key: XVMUCUYCIGIZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine is a chemical compound that has been studied for its potential applications in scientific research. It is a small molecule inhibitor that has shown promise in targeting specific proteins involved in various diseases.

Mechanism of Action

The mechanism of action of 6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine involves the inhibition of specific kinases. It has been shown to inhibit the activity of several kinases including AKT, FLT3, and JAK2. By inhibiting these kinases, this compound may be able to prevent the growth and spread of cancer cells or reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling pathways. By inhibiting these kinases, this compound may be able to prevent the growth and spread of cancer cells or reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of 6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine is its potential as a targeted therapy for certain diseases. It has been shown to inhibit the activity of specific kinases, which may make it more effective than other therapies that target multiple pathways. One limitation is that more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine. One direction is to further study its potential as a targeted therapy for cancer and inflammation. Another direction is to investigate its safety and efficacy in humans. Additionally, more research is needed to determine its potential as a treatment for other diseases.

Synthesis Methods

The synthesis of 6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine involves several steps. The first step involves the reaction of 5-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(ethylsulfonyl)piperazine in the presence of a base to form the intermediate. The final step involves the reaction of the intermediate with 3-aminopyridazine to form the desired product.

Scientific Research Applications

6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine has been studied for its potential applications in scientific research. It has shown promise in targeting specific proteins involved in various diseases such as cancer and inflammation. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling pathways. By inhibiting these kinases, this compound may be able to prevent the growth and spread of cancer cells or reduce inflammation in the body.

properties

IUPAC Name

6-(4-ethylsulfonylpiperazin-1-yl)-N-(5-methylpyridin-2-yl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2S/c1-3-25(23,24)22-10-8-21(9-11-22)16-7-6-15(19-20-16)18-14-5-4-13(2)12-17-14/h4-7,12H,3,8-11H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMUCUYCIGIZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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